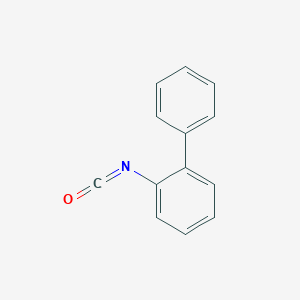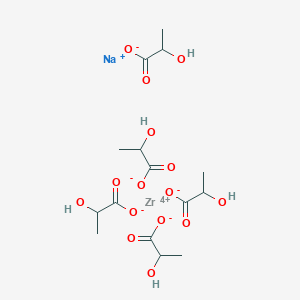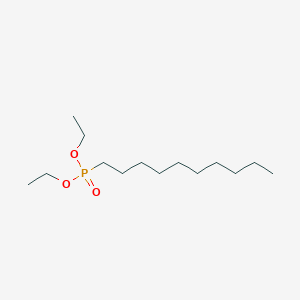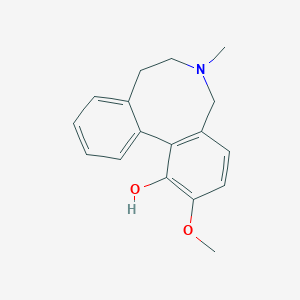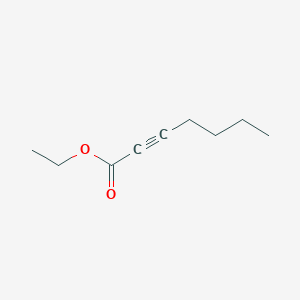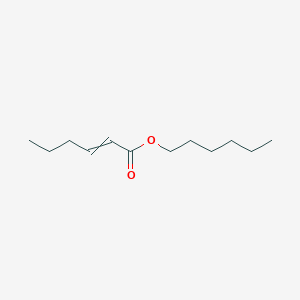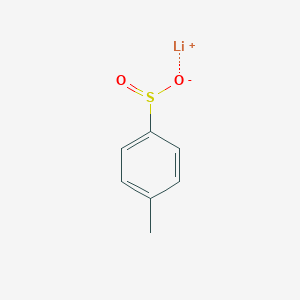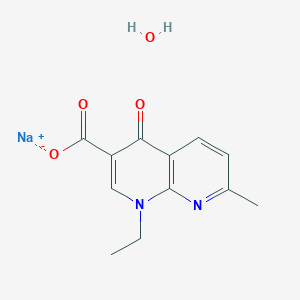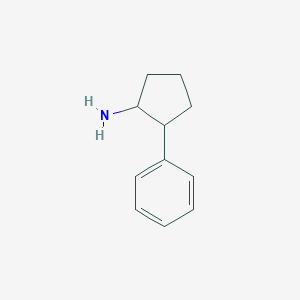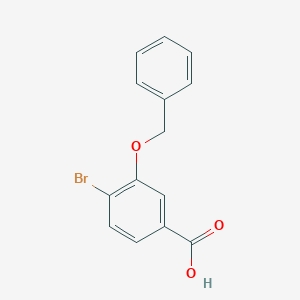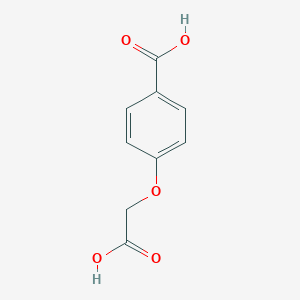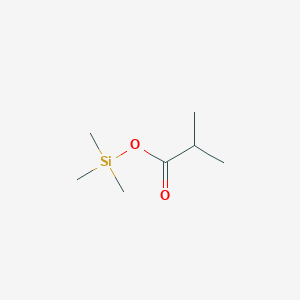
Trimethylsilyl isobutyrate
Vue d'ensemble
Description
Trimethylsilyl isobutyrate is a laboratory chemical . It is a derivative of isobutyric acid, where a trimethylsilyl group is attached to the oxygen atom of the carboxyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
Trimethylsilyl esters of P (III) acids were synthesized in high yields (89–94%) by the reaction of hydrophosphoryl compounds with hexamethyldisilazane at 20°C in the presence of ZnSO4 and diethylamine .Molecular Structure Analysis
The Trimethylsilyl isobutyrate molecule contains a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond . This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis
Trimethylsilyl groups may be used as temporary protecting groups during chemical synthesis or some other chemical reactions . They are also used in derivatization of non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
Trimethylsilyl isobutyrate is an amorphous solid, with virtually no water solubility . The water solubility of grafted silica materials is below 10e-6 g/L .Applications De Recherche Scientifique
Vinyl Ether Polymerization : Trimethylsilyl triflate (TMSOTf), a related compound, was investigated as an initiator for the living polymerization of isobutyl vinyl ether (IBVE). It was found that the molecular weights of the polymers produced were higher than expected, suggesting a deviation in initiator efficiency (Cho, Feit, & Webster, 1992).
Reduction of Acid Chlorides : Tris(trimethylsilyl)silane, another similar compound, was used to reduce acid chlorides to their corresponding decarboxylated hydrocarbons through a free radical mechanism. This presented an alternative to the Barton's decarboxylation reaction (Ballestri, Chatgilialoglu, Cardi, & Sommazzi, 1992).
Organosilicon Chemistry Studies : Research on twelve trimethylsilyl compounds, including their 29Si and 13C NMR studies, was conducted. This study provided insights into the influences of substituent electronegativity on chemical shifts and coupling constants (Harris & Kimber, 1975).
Gas Chromatography of Fatty Acids : Trimethylsilylimidazole, a derivative, was utilized for gas chromatography of C1 through C5 fatty acids and other acids in serum and urine, demonstrating improved silylation for chromatographic analysis (Mamer & Gibbs, 1973).
Chemical Ionisation Mass Spectrometry : The study of trimethylsilyl derivatives of silicate anions using chemical ionisation mass spectrometry showed fewer fragment peaks compared to electron impact spectra, aiding in the analysis of these anions (Addison, 1979).
Reductive Alkylation of Aromatics : Trimethylsilyl substituent was used to control regiochemistry and overreduction during the metal/ammonia reduction of aromatic and polynuclear aromatic compounds (Marcinow, Clawson, & Rabideau, 1989).
Orientations Futures
Trimethylsilyl compounds have found multiple applications in organic synthesis as well as in polymers and material science . They are being used in the identification and evaluation of biomarkers of disease . Future research may focus on exploring more applications of Trimethylsilyl isobutyrate in various fields of chemistry and material science.
Propriétés
IUPAC Name |
trimethylsilyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTVTNNAFDOJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338991 | |
| Record name | Trimethylsilylisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl isobutyrate | |
CAS RN |
16883-61-7 | |
| Record name | Trimethylsilylisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
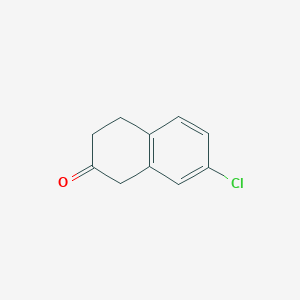
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
